N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-5-4-6-20(13-16)23-26-24(30-27-23)19-9-11-28(12-10-19)15-22(29)25-21-14-17(2)7-8-18(21)3/h4-8,13-14,19H,9-12,15H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCWUUHDCWDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, which are known for their biological activity. The molecular formula is , and it has been synthesized through various chemical pathways to explore its potential effects on various biological systems.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole unit have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively. The IC50 values for these activities suggest a promising therapeutic index .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Enzyme Interaction : Its structural features allow it to bind effectively to target enzymes like AChE and urease, inhibiting their activity.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
Study 1: Anticancer Efficacy
In a study published in PMC, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on HeLa and CaCo-2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating significant anticancer potential .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized oxadiazole compounds. The results showed that several compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial efficacy .
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- The 1,2,4-oxadiazole core in the target compound is less common compared to 1,2,4-triazole or thiazole analogs .
- Substituent variations (e.g., methyl vs.
Structure-Activity Relationship (SAR) Insights :
- Triazole-based acetamides (e.g., ) show diverse activities (antiproliferative, anti-inflammatory), suggesting scaffold versatility.
- Oxadiazole vs. Triazole : The oxadiazole’s higher electronegativity may enhance hydrogen bonding in target binding compared to triazoles.
- Methyl substituents (target compound) likely improve metabolic stability over halogenated analogs (e.g., ), which may exhibit higher toxicity.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux (e.g., using pyridine and zeolite catalysts at 150°C for 5 hours) .
- Coupling reactions : Sequential attachment of the piperidine and acetamide moieties via nucleophilic substitution or amidation. For example, coupling pre-formed oxadiazole-piperidine intermediates with substituted phenyl acetamides under basic conditions .
- Purification : Chromatography (e.g., silica gel) and recrystallization (ethanol or ethanol/HCl mixtures) ensure high purity .
Advanced Synthesis
Q. How can coupling reaction efficiency be optimized for this compound?
Key parameters include:
- Catalysts : Palladium or copper-based catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 1–2 hours) while maintaining yield .
- Monitoring : TLC or HPLC tracks reaction progress to prevent over- or under-coupling .
Basic Characterization
Q. What techniques confirm the structural integrity of the compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton/carbon environments (e.g., amide NH at δ 8–10 ppm, oxadiazole C=O at δ 160–170 ppm) .
- Mass Spectrometry (MS) : ESI-TOF confirms molecular weight (e.g., m/z 460.2 for [M+H]+) .
- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Advanced Characterization
Q. How can discrepancies in spectroscopic data be resolved?
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate assignments .
- X-ray crystallography : Provides definitive bond lengths and angles for ambiguous regions (e.g., piperidine chair conformation) .
- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds) .
Biological Activity
Q. What potential therapeutic targets are indicated for this compound?
- Kinase inhibition : The oxadiazole and piperidine moieties may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) .
- In vitro assays : Cell viability (MTT) and enzyme inhibition (e.g., LOX, COX-2) screens identify preliminary targets .
Advanced Bioactivity
Q. How should researchers design assays to address conflicting activity data in structural analogs?
- Isogenic cell lines : Compare activity in wild-type vs. target-knockout cells to isolate mechanism-specific effects .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .
Computational Studies
Q. What computational methods predict the compound’s electronic properties?
- HOMO-LUMO analysis : DFT (B3LYP/6-31G*) calculates frontier orbitals to assess reactivity (e.g., LUMO energy < -1.5 eV suggests electrophilic sites) .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/octanol partitioning for logP prediction) .
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., binding affinity ≤ -8 kcal/mol indicates strong inhibition) .
Data Contradictions
Q. How can researchers address conflicting bioactivity data in structural analogs?
- Meta-analysis : Aggregate IC50 values from published studies to identify outliers (e.g., inconsistent activity against P. aeruginosa) .
- Electron-withdrawing substituents : Substituents like nitro or chloro groups on the oxadiazole ring may enhance/polarize activity .
- QSAR models : Quantitative SAR identifies physicochemical drivers (e.g., logP > 3.5 correlates with improved membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
